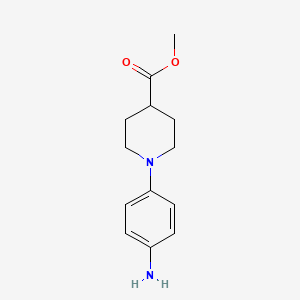
1-(4-氨基苯基)哌啶-4-羧酸甲酯
描述
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a chemical compound . It is a piperidine derivative and has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a solid compound . Its molecular weight is 234.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.作用机制
MAPC is believed to exert its effects through its interaction with various receptors in the brain and nervous system. Specifically, MAPC has been shown to act as a selective dopamine D1 receptor agonist, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MAPC can have a range of biochemical and physiological effects in the body. For example, MAPC has been shown to increase levels of dopamine and other neurotransmitters in the brain, which may be responsible for its potential therapeutic effects. Additionally, MAPC has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using MAPC in scientific research is its selectivity for dopamine D1 receptors, which allows for more targeted studies of this receptor subtype. However, there are also some limitations to using MAPC in lab experiments, such as its relatively low potency compared to other dopamine agonists.
未来方向
There are several potential future directions for research on MAPC. One area of interest is the development of more potent and selective MAPC analogs for use in scientific research and drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MAPC, as well as its potential therapeutic applications in various disease states.
科学研究应用
我搜索了“1-(4-氨基苯基)哌啶-4-羧酸甲酯”在科学研究中的应用,但不幸的是,搜索结果中没有关于其独特应用的具体细节。该化合物是一种哌啶衍生物,这类化合物通常以其在药物领域的广泛应用而闻名,包括抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、消炎、抗阿尔茨海默病和抗精神病药 .
属性
IUPAC Name |
methyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWCGRASUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)

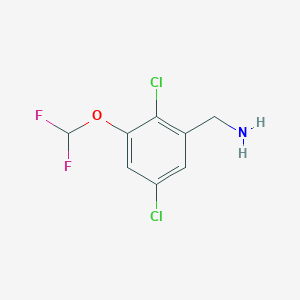


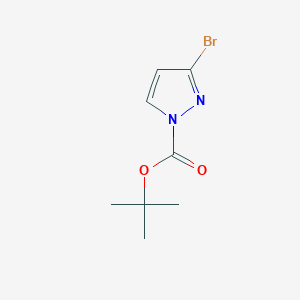
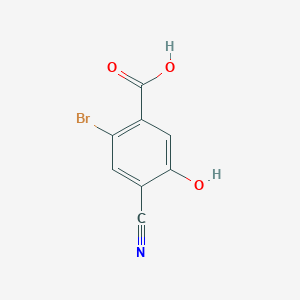
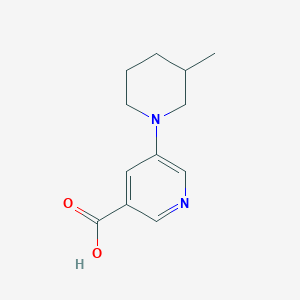
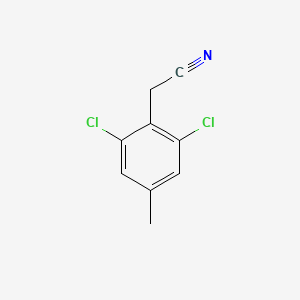

![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)

![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)